

An In-Depth Technical Guide to 3-Iodo-1,5-dimethyl-1H-indazole

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Compound of Interest

Compound Name: 3-Iodo-1,5-dimethyl-1H-indazole

Cat. No.: B1497000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Iodo-1,5-dimethyl-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its synonyms, chemical properties, and general synthetic strategies, while also highlighting areas where specific experimental data is not publicly available.

Chemical Identity and Synonyms

3-Iodo-1,5-dimethyl-1H-indazole is a substituted indazole with the chemical structure illustrated below. It is identified by the CAS number 1015846-43-1.

Synonyms:

- 3-iodo-1,5-dimethylindazole
- 1,5-Dimethyl-3-iodo-1H-indazole

Physicochemical Properties

While specific experimental data such as melting point, boiling point, and solubility for **3-Iodo-1,5-dimethyl-1H-indazole** are not readily available in the public domain, the following table summarizes its fundamental chemical properties.

Property	Value	Source
CAS Number	1015846-43-1	Internal Database
Molecular Formula	C ₉ H ₉ IN ₂	--INVALID-LINK--
Molecular Weight	272.09 g/mol	--INVALID-LINK--
InChI Key	FZWUPZRHCQVPDO-UHFFFAOYSA-N	--INVALID-LINK--

Synthesis and Reactivity

Detailed experimental protocols for the specific synthesis of **3-Iodo-1,5-dimethyl-1H-indazole** are not extensively documented in publicly accessible literature. However, the synthesis of analogous 3-iodo-1H-indazole derivatives typically involves the direct iodination of the corresponding 1H-indazole precursor.

A general synthetic approach for related compounds involves the reaction of the parent indazole with an iodinating agent, such as iodine, in the presence of a base like potassium hydroxide in a suitable solvent like N,N-dimethylformamide (DMF). The regioselectivity of the iodination at the C3 position is a key consideration in such syntheses.

The presence of the iodo group at the 3-position makes this compound a versatile intermediate for further functionalization. It can potentially participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents at this position, enabling the synthesis of diverse chemical libraries for drug discovery and materials science applications.

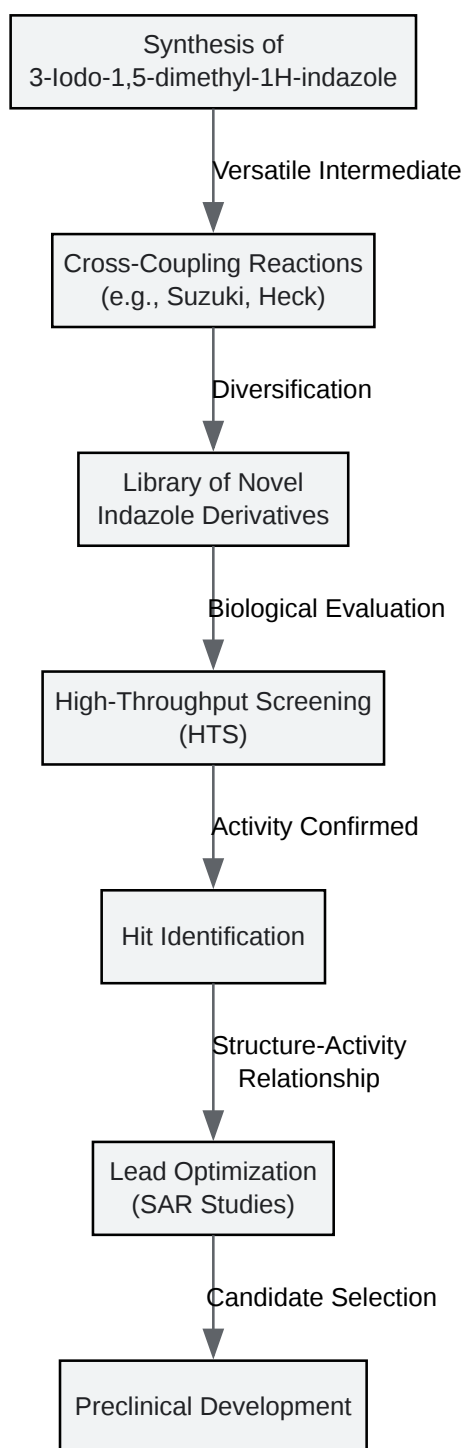
Potential Applications in Research and Drug Development

Indazole derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples demonstrating a broad range of biological activities. While the specific biological profile of **3-Iodo-1,5-dimethyl-1H-indazole** is not detailed in the available literature, its structural motif suggests potential for investigation in various therapeutic areas. The indazole core is a key pharmacophore in several approved drugs and clinical candidates.

The primary utility of **3-Iodo-1,5-dimethyl-1H-indazole** in a research and drug development context is likely as a building block. The C-I bond provides a reactive handle for the introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR) in the design of novel bioactive molecules.

Experimental Workflows and Logical Relationships

Due to the absence of specific published experimental studies involving **3-Iodo-1,5-dimethyl-1H-indazole**, a detailed signaling pathway or experimental workflow diagram cannot be provided. However, a generalized workflow for the utilization of this compound in a drug discovery context can be conceptualized as follows:



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Caption: Generalized workflow for the use of **3-Iodo-1,5-dimethyl-1H-indazole** in drug discovery.

Conclusion

3-Iodo-1,5-dimethyl-1H-indazole is a chemical entity with potential as a versatile intermediate in synthetic and medicinal chemistry. While comprehensive data on its physical properties and specific biological activities are currently limited in the public domain, its structural features suggest it is a valuable tool for the generation of novel indazole-based compound libraries. Further research is warranted to fully elucidate its chemical behavior and biological potential. Researchers and drug development professionals are encouraged to consider this compound as a starting point for the exploration of new chemical space in their respective fields.

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